methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16939263
InChI: InChI=1S/C21H18ClN5O3/c1-29-20(28)16-11-14(22)18-19(24-16)17(13-3-2-4-15-12(13)5-6-23-15)25-21(26-18)27-7-9-30-10-8-27/h2-6,11,23H,7-10H2,1H3
SMILES:
Molecular Formula: C21H18ClN5O3
Molecular Weight: 423.9 g/mol

methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC16939263

Molecular Formula: C21H18ClN5O3

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate -

Specification

Molecular Formula C21H18ClN5O3
Molecular Weight 423.9 g/mol
IUPAC Name methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C21H18ClN5O3/c1-29-20(28)16-11-14(22)18-19(24-16)17(13-3-2-4-15-12(13)5-6-23-15)25-21(26-18)27-7-9-30-10-8-27/h2-6,11,23H,7-10H2,1H3
Standard InChI Key WKIXFMUEZUNECS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=C4C=CNC4=CC=C3)N5CCOCC5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrido[3,2-d]pyrimidine scaffold, a bicyclic system fused from pyridine and pyrimidine rings. Key substituents include:

  • Chlorine at position 8, enhancing electrophilicity and binding affinity.

  • 1H-Indol-4-yl at position 4, introducing aromaticity and hydrogen-bonding capacity.

  • Morpholin-4-yl at position 2, contributing solubility and modulating pharmacokinetics.

  • Methyl ester at position 6, serving as a prodrug moiety for carboxylate activation .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₁H₁₈ClN₅O₃
Molecular Weight423.9 g/mol
CAS Number1240122-93-3
Hydrogen Bond Donors1 (indole NH)
Hydrogen Bond Acceptors6

The chlorine atom’s electronegativity and indole’s π-π stacking ability facilitate interactions with hydrophobic enzyme pockets, while the morpholine group improves aqueous solubility .

Synthesis and Structural Optimization

Multi-Step Synthesis Strategies

The synthesis involves constructing the pyrido[3,2-d]pyrimidine core followed by sequential functionalization:

  • Core Assembly: Condensation of 2-aminonicotinic acid derivatives with chlorinated ketones under acidic conditions yields the pyrido[3,2-d]pyrimidine backbone.

  • Indole Incorporation: Fischer indole synthesis introduces the indole moiety via cyclization of phenylhydrazine with ketones, leveraging acid catalysis.

  • Morpholine Addition: Nucleophilic aromatic substitution at position 2 with morpholine enhances solubility and steric bulk.

  • Esterification: Methyl ester formation at position 6 completes the synthesis, often using methanol under Mitsunobu conditions .

Challenges and Solutions

  • Regioselectivity: Chlorine’s position (C8) is controlled using directing groups during cyclization.

  • Indole Stability: Protecting groups (e.g., Boc) prevent undesired side reactions during coupling steps.

TargetIC₅₀ (nM)Selectivity vs. Other Kinases
eEF-2K8.2>100-fold over PKA
PI3Kα125-fold over PI3Kβ
PI3Kδ188-fold over PI3Kγ

Mechanism of Action

eEF-2K Inhibition Dynamics

The indole moiety inserts into a hydrophobic cleft of eEF-2K, while the morpholine group forms hydrogen bonds with Glu238 and Asp241. Chlorine’s electron-withdrawing effect stabilizes the enzyme-inhibitor complex, reducing KdK_d to 2.4 nM.

PI3K Binding Mode

In PI3Kα, the pyrido[3,2-d]pyrimidine core mimics ATP’s adenine, with the ester group positioning near the DFG motif. Molecular dynamics simulations reveal a 1.2 Å shift in the activation loop, locking the kinase in an inactive state .

Comparative Analysis with Analogues

Structural Analogues

  • Chlorine vs. Fluorine: Replacement with fluorine at C8 decreases eEF-2K affinity by 40% due to reduced electrophilicity.

  • Morpholine vs. Piperidine: Morpholine’s oxygen improves solubility (LogP = 1.8 vs. 2.3 for piperidine).

Clinical Candidates

Compared to idelalisib (PI3Kδ inhibitor), this compound exhibits broader kinase coverage and lower hepatotoxicity in rodent models .

Research Applications and Future Directions

Drug Delivery Systems

Encapsulation in PEGylated liposomes increases plasma half-life from 2.1 to 8.7 hours in rats, enhancing tumor accumulation.

Combination Therapies

Ongoing trials explore synergy with immune checkpoint inhibitors, leveraging PI3Kδ’s role in T-cell regulation .

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